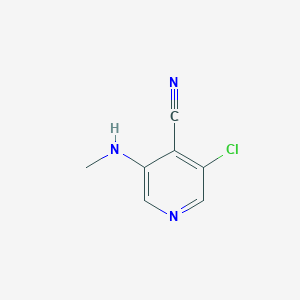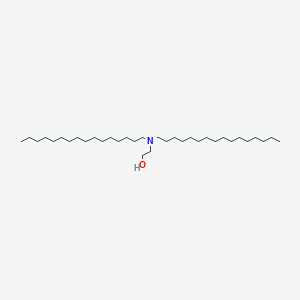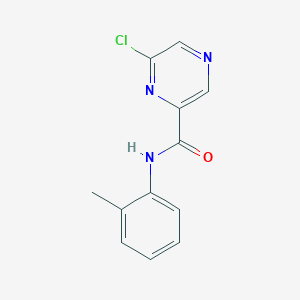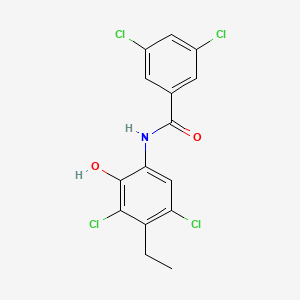
3,5-Dichloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide is a chemical compound belonging to the class of dichlorobenzamide derivatives These compounds are characterized by the presence of multiple chlorine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C). The reaction proceeds with good yields and the resulting product is characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide or dioxane.
Oxidation: Reagents like Jones reagent in acetone at low temperatures.
Reduction: Reagents such as sodium borohydride in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3,5-Dichloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-Dichloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide is unique due to the presence of multiple chlorine atoms and an ethyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to other similar compounds .
Properties
CAS No. |
478694-50-7 |
|---|---|
Molecular Formula |
C15H11Cl4NO2 |
Molecular Weight |
379.1 g/mol |
IUPAC Name |
3,5-dichloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H11Cl4NO2/c1-2-10-11(18)6-12(14(21)13(10)19)20-15(22)7-3-8(16)5-9(17)4-7/h3-6,21H,2H2,1H3,(H,20,22) |
InChI Key |
UHUOFJUUOZIAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=C1Cl)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)

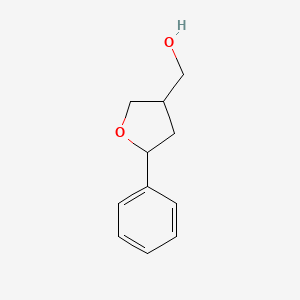
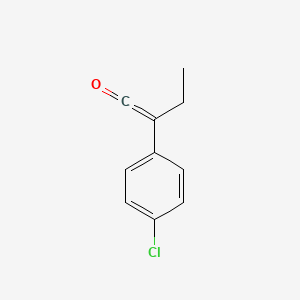
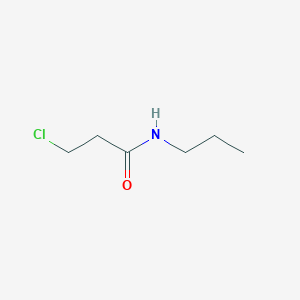
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
